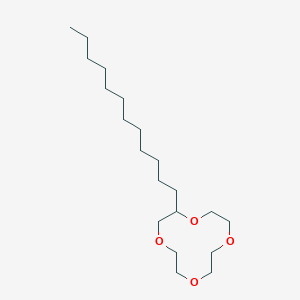
2-Dodecyl-1,4,7,10-tetraoxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with a dodecyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Dodecyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as sodium, potassium, and calcium.
Substitution Reactions: The ether groups in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of ether groups suggests potential reactivity under strong oxidative or reductive conditions.
Applications De Recherche Scientifique
2-Dodecyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Its ability to form complexes with metal ions makes it useful in studying ion transport and membrane biology.
Medicine: The compound’s metal ion complexation properties are explored in drug delivery systems and diagnostic imaging.
Industry: It is used in the extraction and separation of metal ions in various industrial processes
Mécanisme D'action
The primary mechanism by which 2-Dodecyl-1,4,7,10-tetraoxacyclododecane exerts its effects is through the formation of stable complexes with metal ions. The ether oxygen atoms in the compound’s ring structure coordinate with metal ions, stabilizing them and facilitating their transport or separation. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved .
Comparaison Avec Des Composés Similaires
2-Dodecyl-1,4,7,10-tetraoxacyclododecane can be compared with other crown ethers such as:
12-Crown-4: Similar in structure but with a smaller ring size, making it selective for smaller metal ions like lithium and sodium.
18-Crown-6: Larger ring size, making it suitable for complexing larger metal ions like potassium and cesium.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative used extensively in biomedical imaging due to its ability to form stable complexes with a variety of metal ions.
This compound is unique due to its specific ring size and the presence of a dodecyl group, which can influence its solubility and complexation properties.
Propriétés
Numéro CAS |
102725-12-2 |
|---|---|
Formule moléculaire |
C20H40O4 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-dodecyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-23-16-15-21-13-14-22-17-18-24-20/h20H,2-19H2,1H3 |
Clé InChI |
RRYFEEHCAUSEFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1COCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















